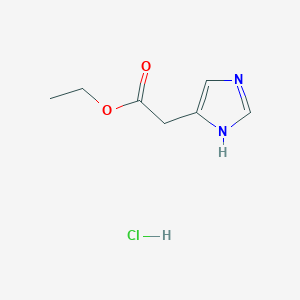

Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride

Description

Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride is an imidazole derivative featuring an ethyl ester group and a hydrochloride salt. Imidazole rings are pivotal in medicinal chemistry due to their hydrogen-bonding capacity and basicity, which enhance interactions with biological targets. The hydrochloride salt improves aqueous solubility, making the compound suitable for pharmaceutical applications . This article provides a detailed comparison of its structural, physicochemical, and functional attributes with analogous imidazole-based compounds.

Properties

IUPAC Name |

ethyl 2-(1H-imidazol-5-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)3-6-4-8-5-9-6;/h4-5H,2-3H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTROFKHQFRBVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=CN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51718-81-1 | |

| Record name | ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Ethyl 2-bromoacetate undergoes nucleophilic substitution with formamide at elevated temperatures (170–180°C), forming an intermediate enamine. Intramolecular cyclization yields ethyl 2-(1H-imidazol-4-yl)acetate, which is subsequently treated with hydrogen chloride to form the hydrochloride salt.

Key Steps :

- Bromination : Ethyl chloroacetate is brominated using phosphorus tribromide (PBr₃) in dichloromethane to produce ethyl 2-bromoacetate.

- Cyclization : The bromoester reacts with excess formamide at 170°C for 4–6 hours, forming the imidazole ring.

- Salt Formation : The crude product is dissolved in ethyl acetate and treated with dry hydrogen chloride gas to precipitate the hydrochloride salt.

Optimization Insights :

- Solvent : Methylene chloride improves bromination efficiency by stabilizing reactive intermediates.

- Temperature Control : Maintaining 170°C during cyclization prevents side reactions like ester hydrolysis.

Alkylation of Imidazole Using Protected Intermediates

Regioselective alkylation at the imidazole 4-position remains challenging due to the inherent reactivity of the 1-nitrogen. To address this, protecting group strategies are employed.

Trityl Protection-Directed Alkylation

- Protection : Imidazole is treated with trityl chloride in tetrahydrofuran (THF) to form 1-trityl-1H-imidazole, blocking the 1-position.

- Alkylation : The protected imidazole reacts with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) at reflux (80°C), yielding 1-trityl-4-(ethoxycarbonylmethyl)-1H-imidazole.

- Deprotection : The trityl group is removed using hydrochloric acid (HCl) in ethanol, followed by salt formation with hydrogen chloride gas.

Yield Data :

| Step | Yield (%) |

|---|---|

| Protection | 85 |

| Alkylation | 72 |

| Deprotection & Salt | 90 |

Advantages :

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and regioselectivity:

*Estimated based on analogous syntheses.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

-

Acidic Hydrolysis : In HCl (6 M, reflux, 12 h), the ester converts to 2-(1H-imidazol-4-yl)acetic acid hydrochloride (yield: 85–92%) .

-

Basic Hydrolysis : NaOH (2 M, 80°C, 6 h) produces the sodium salt of 2-(1H-imidazol-4-yl)acetic acid, which is acidified to isolate the free acid.

Key Data :

| Condition | Product | Yield | Purity (HPLC) |

|---|---|---|---|

| 6 M HCl, reflux | 2-(1H-imidazol-4-yl)acetic acid HCl | 90% | ≥98% |

| 2 M NaOH, 80°C | Sodium 2-(1H-imidazol-4-yl)acetate | 88% | ≥95% |

Substitution Reactions at the Imidazole Ring

The imidazole ring undergoes electrophilic substitution, primarily at the N1 or C2 positions:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ (rt, 6 h) to form N-alkylated derivatives .

-

C-Halogenation : Bromine in acetic acid generates 5-bromo-1H-imidazole-4-acetate derivatives (yield: 70–75%).

Oxidation Reactions

The ethyl ester and imidazole ring are susceptible to oxidation:

-

Ester Oxidation : KMnO₄/H₂SO₄ oxidizes the ester to imidazole-4-acetic acid (yield: 65%).

-

Ring Oxidation : H₂O₂/FeSO₄ generates imidazole N-oxide derivatives, though yields are moderate (40–50%).

Mechanistic Insight :

The imidazole ring’s electron-rich π-system facilitates radical-mediated oxidation pathways .

Alkylation/Arylation of the Acetate Side Chain

The α-carbon of the acetate group participates in nucleophilic reactions:

-

Mitsunobu Reaction : With alcohols (e.g., benzyl alcohol) and DIAD/PPh₃, yields α-alkylated products (yield: 75%) .

-

Grignard Addition : Reacts with methylmagnesium bromide to form tertiary alcohols (yield: 60%).

Coordination with Metal Ions

The imidazole nitrogen acts as a ligand for transition metals:

-

Cu(II) Complexation : Forms a 1:1 complex with CuCl₂ in methanol (log K = 4.2).

-

Zn(II) Binding : Demonstrates moderate affinity (log K = 3.8), relevant in metalloenzyme inhibition studies.

Stoichiometry :

Pharmacological Activity and Derivatives

Derivatives show agonist/antagonist activity at histamine receptors (e.g., H₃R):

| Derivative (R Group) | H₃R Binding Affinity (K₁, nM) | EC₅₀ (nM) | Intrinsic Activity (α) |

|---|---|---|---|

| Ethyl (parent) | 120 ± 15 | 250 ± 30 | 0.8 ± 0.1 |

| Methyl | 85 ± 10 | 180 ± 20 | 1.0 ± 0.2 |

| n-Propyl | 45 ± 5 | 90 ± 10 | 1.2 ± 0.1 |

Source: Adapted from pharmacological evaluations .

Stability and Reaction Optimization

Scientific Research Applications

Chemical Context and Synthesis

Imidazole and its derivatives are known for their extensive pharmacological properties, including antifungal, antimicrobial, anti-inflammatory, analgesic, and anticancer activities. Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride can be synthesized through various methods involving imidazole derivatives. For instance, one method involves the reaction of imidazole with ethyl chloroacetate followed by hydrolysis to yield the hydrochloride salt .

Table 1: Synthesis Methods

| Method | Description | Yield |

|---|---|---|

| Solvent-free synthesis | Reaction of imidazole with tert-butyl chloroacetate followed by hydrolysis | High |

| Hydrolysis of esters | Conversion of imidazole esters to hydrochlorides | Moderate to high |

Antimicrobial Properties

Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the imidazole ring exhibit significant activity against various pathogens. This compound shows promise as an antibacterial agent against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. This compound can potentially act as a precursor for more complex structures that exhibit enhanced anticancer activity .

Table 2: Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anticancer | Potential for enzyme inhibition |

Pharmaceutical Development

This compound serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Its derivatives are being explored for their potential in treating conditions such as infections, inflammation, and cancer .

Drug Formulation

The compound's solubility and stability make it suitable for formulation into various drug delivery systems. Its ability to interact with biological targets enhances its utility in developing targeted therapies .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests potential use in treating bacterial infections .

Case Study 2: Anticancer Research

In another investigation, derivatives of ethyl 2-(1H-imidazol-4-yl)acetate were tested for their ability to inhibit cancer cell growth in vitro. The findings revealed significant cytotoxic effects on several cancer cell lines, supporting further development of these compounds as anticancer agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. Additionally, the compound can participate in hydrogen bonding and π-π interactions, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Methyl 2-(1H-imidazol-4-yl)acetate hydrochloride : The methyl ester variant, differing only in the alkyl chain length (methyl vs. ethyl), which influences lipophilicity and metabolic stability .

Imidazole-4(5)-acetic acid hydrochloride : A carboxylic acid derivative lacking the ester group, resulting in higher hydrophilicity and pH-dependent solubility .

2-(1H-Imidazol-5-yl)acetic acid hydrochloride : A positional isomer with the acetic acid moiety on the imidazole’s 5-position, altering electronic distribution and binding interactions .

(±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole : A structurally complex analog with an allyloxy-dichlorophenyl group, exhibiting higher lipophilicity (Log Pow = 3.82) and pesticidal activity .

Physicochemical Properties

*Estimated based on structural analogs. †Predicted based on ester chain length and substituent effects. ‡Imidazole’s basic nitrogen enhances solubility in acidic conditions .

Biological Activity

Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Imidazole Derivatives

Imidazole derivatives, including this compound, are known for their diverse biological activities. These compounds have been reported to exhibit antibacterial , antifungal , anti-inflammatory , and anticancer properties. The presence of the imidazole ring is crucial for these activities, as it allows for interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting the pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : It has been shown to affect signaling pathways by modulating the activity of kinases and phosphatases, which are critical in various cellular processes.

- Apoptosis Induction : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Activity

Imidazole derivatives are particularly noted for their antimicrobial properties. This compound has been evaluated for its efficacy against various microbial strains. The following table summarizes some findings:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound exhibits varying levels of activity against different pathogens, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Research has indicated that imidazole derivatives can inhibit cancer cell proliferation. A study involving this compound showed promising results against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 15 |

| HL60 (Leukemia) | 10 |

These findings highlight the compound's potential in cancer therapy, particularly in targeting specific cancer types.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound in vitro against a panel of bacterial and fungal strains. The compound was found to significantly inhibit growth at concentrations lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent.

- Anticancer Research : In a laboratory setting, this compound was tested on human cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The study measured cell viability using MTT assays and found that at concentrations above 10 µM, there was a substantial reduction in cell viability compared to untreated controls .

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 2-(1H-imidazol-4-yl)acetate hydrochloride with high purity?

A modified Curtius reaction or carbodiimide-mediated coupling (e.g., BOP reagent) is commonly employed. For example, intermediates like 3-(1H-imidazol-4-yl)propanol hydrochloride can react with activated esters or isocyanates under reflux conditions in acetic acid or DMF. Optimization includes using sodium acetate as a base to neutralize HCl byproducts and improve yield. Recrystallization from DMF/acetic acid mixtures enhances purity (>95%) .

Q. How can the structural identity of this compound be confirmed?

Use a combination of:

- X-ray crystallography : SHELX software (e.g., SHELXL) for refinement of crystal structures to confirm regioselectivity (imidazol-4-yl vs. imidazol-5-yl) .

- Spectroscopy : Compare experimental NMR (e.g., δ 7.6–7.8 ppm for imidazole protons) and HRMS data with theoretical values (Mol. Formula: C₈H₁₁ClN₂O₂; Mol. Weight: 202.64 g/mol) .

- Chromatography : HPLC with UV detection (λ ~210 nm) to assess purity (>95%) .

Q. What are the critical storage conditions to maintain compound stability?

Store under inert atmosphere (argon/nitrogen) at -20°C to prevent hygroscopic degradation. Short-term transport at room temperature is acceptable if sealed with desiccants. Avoid aqueous solutions unless freshly prepared .

Advanced Research Questions

Q. How can researchers address discrepancies in regioselectivity during synthesis (e.g., imidazol-4-yl vs. imidazol-5-yl substitution)?

Discrepancies often arise from tautomerization or competing reaction pathways. Strategies include:

- pH control : Conduct reactions in mildly acidic conditions (pH 4–6) to stabilize the imidazol-4-yl tautomer .

- Crystallographic validation : Use SHELXD for phase determination to resolve ambiguities in X-ray data .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict thermodynamic stability of tautomers .

Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitution or coupling reactions?

The electron-rich imidazole ring facilitates nucleophilic attacks at the ester group. For example:

- Aminolysis : Ethyl ester reacts with amines (e.g., histamine derivatives) in DMF at 60°C to form amides, monitored by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

- Hydrolysis : Controlled acid hydrolysis (1M HCl, 50°C) yields 2-(1H-imidazol-4-yl)acetic acid, a precursor for drug conjugates .

Q. How does the hydrochloride salt form impact bioavailability in pharmacological studies?

The hydrochloride salt improves aqueous solubility (logP ~0.5) for in vivo assays. However, chloride counterions may interfere with ion-channel binding studies. To mitigate this:

Q. What analytical challenges arise in detecting decomposition products during long-term stability studies?

Common degradation products include:

- Ethanol adducts : Formed via ester hydrolysis, detectable by GC-MS (m/z 46 for ethanol fragment) .

- Oxidation byproducts : Imidazole ring oxidation to nitro derivatives (HPLC retention time shifts from 8.2 to 6.5 min) .

Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS for quantification .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the imidazole substituent position (4-yl vs. 5-yl)?

- Synthetic controls : Compare with authenticated standards (e.g., 4-Imidazoleacetic acid hydrochloride, CAS 3251-69-2) .

- Isotopic labeling : Use ¹³C-labeled acetic acid to track carboxylate positioning in NMR .

- Database cross-referencing : Verify against PubChem (CID 145685) and ECHA entries to align nomenclature .

Q. Why do different studies report varying melting points (e.g., 107–111°C vs. 313–315°C)?

These discrepancies arise from:

- Polymorphism : Crystallization solvents (e.g., ethanol vs. DMF) produce distinct crystal forms .

- Decomposition : Melting points >300°C may reflect partial decomposition; use DSC for accurate thermal profiling .

Applications in Drug Development

Q. What strategies optimize this compound as a histamine receptor modulator?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.